molecular formula C20H17F3N6O2 B11059743 N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11059743
M. Wt: 430.4 g/mol
InChI Key: QOZYLRMIRGWGKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Catalysts: Palladium (Pd) catalysts are frequently used in coupling reactions, while acids and bases can catalyze substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain inflammatory mediators, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and heterocyclic structure

Properties

Molecular Formula

C20H17F3N6O2

Molecular Weight

430.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H17F3N6O2/c1-11-16(18(30)25-14-5-3-4-6-15(14)31-2)17(29-19(24-11)26-27-28-29)12-7-9-13(10-8-12)20(21,22)23/h3-10,17H,1-2H3,(H,25,30)(H,24,26,28)

InChI Key

QOZYLRMIRGWGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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